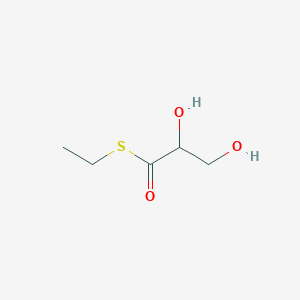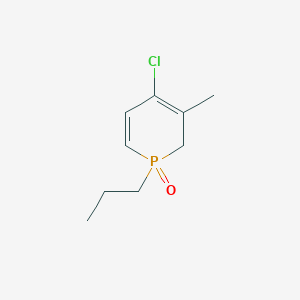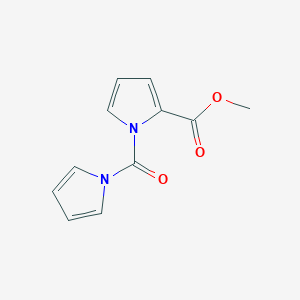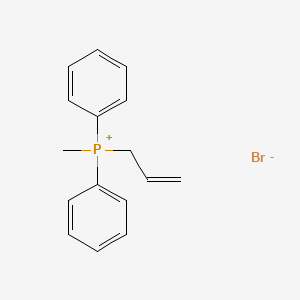
Methyl(diphenyl)(prop-2-en-1-yl)phosphanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl(diphenyl)(prop-2-en-1-yl)phosphanium bromide is a chemical compound that belongs to the class of phosphonium salts. These compounds are characterized by the presence of a positively charged phosphorus atom bonded to four organic groups. This particular compound features a methyl group, two phenyl groups, and a prop-2-en-1-yl group attached to the phosphorus atom, with bromide as the counterion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(diphenyl)(prop-2-en-1-yl)phosphanium bromide typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with methyl bromide and allyl bromide under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at a moderate level to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification techniques to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl(diphenyl)(prop-2-en-1-yl)phosphanium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly used.
Major Products Formed
Oxidation: Diphenyl(prop-2-en-1-yl)phosphine oxide.
Reduction: Diphenyl(prop-2-en-1-yl)phosphine.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl(diphenyl)(prop-2-en-1-yl)phosphanium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphine ligands and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism of action of Methyl(diphenyl)(prop-2-en-1-yl)phosphanium bromide involves its interaction with various molecular targets. The positively charged phosphorus atom can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular processes, leading to the observed biological effects. The compound can also act as a ligand, coordinating with metal ions to form complexes that exhibit unique catalytic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in organic synthesis and catalysis.
Allyltriphenylphosphonium bromide: Similar structure but with an allyl group instead of a prop-2-en-1-yl group.
Diphenyl(prop-1-en-1-yl)phosphine oxide: An oxidized form of the compound.
Uniqueness
Methyl(diphenyl)(prop-2-en-1-yl)phosphanium bromide is unique due to the presence of the prop-2-en-1-yl group, which imparts distinct reactivity and properties compared to other phosphonium salts. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
106141-00-8 |
|---|---|
Formule moléculaire |
C16H18BrP |
Poids moléculaire |
321.19 g/mol |
Nom IUPAC |
methyl-diphenyl-prop-2-enylphosphanium;bromide |
InChI |
InChI=1S/C16H18P.BrH/c1-3-14-17(2,15-10-6-4-7-11-15)16-12-8-5-9-13-16;/h3-13H,1,14H2,2H3;1H/q+1;/p-1 |
Clé InChI |
GKQINEMGEULICY-UHFFFAOYSA-M |
SMILES canonique |
C[P+](CC=C)(C1=CC=CC=C1)C2=CC=CC=C2.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(Cyanomethyl)-1,3-thiazolidin-2-ylidene]cyanamide](/img/structure/B14325796.png)

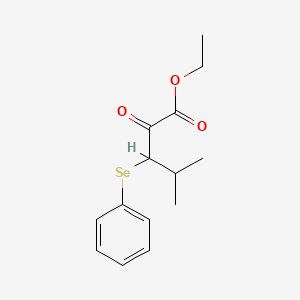
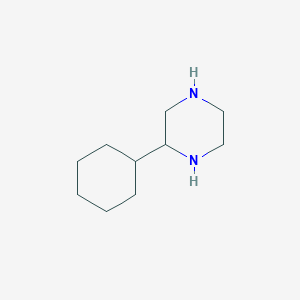

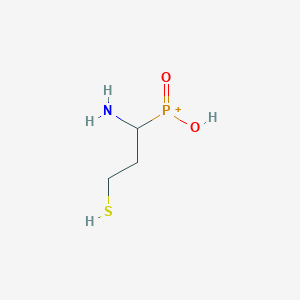

![[1-Benzyl-5-(hydroxymethyl)-4-methylpyrrolidin-2-yl]methanol](/img/structure/B14325842.png)
